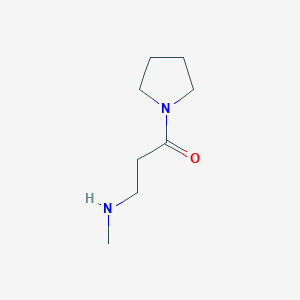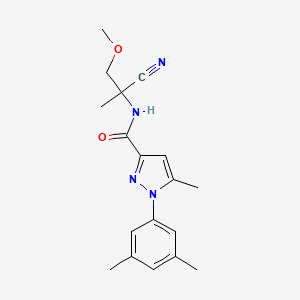
7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly known as Rolipram, is a selective phosphodiesterase-4 (PDE4) inhibitor. It has been extensively studied for its potential applications in treating various diseases, including inflammation, depression, and neurodegenerative disorders.
Mecanismo De Acción
Rolipram is a selective inhibitor of 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, which is an enzyme that breaks down cAMP. By inhibiting 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, Rolipram increases the levels of cAMP in cells, which can lead to a variety of physiological effects. cAMP is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. In addition, cAMP is involved in the regulation of mood and behavior in the brain.
Biochemical and Physiological Effects:
Rolipram has been shown to have a variety of biochemical and physiological effects. In terms of inflammation, Rolipram has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, Rolipram has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. In terms of depression, Rolipram has been shown to increase the levels of cAMP and BDNF in the brain, which are involved in the regulation of mood and behavior. Furthermore, Rolipram has been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Rolipram in lab experiments include its selectivity for 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione and its potential therapeutic applications in various diseases. However, there are also limitations to using Rolipram in lab experiments, including its potential toxicity and the need for careful dosing.
Direcciones Futuras
There are several future directions for research on Rolipram. One area of research is the development of more selective 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione inhibitors with fewer side effects. Another area of research is the investigation of the potential therapeutic applications of Rolipram in other diseases, such as cancer and autoimmune disorders. Furthermore, there is a need for more research on the mechanism of action of Rolipram and its effects on cellular processes.
Métodos De Síntesis
The synthesis of 7-isopentyl-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves the reaction of 3,7-dimethylxanthine with isopentenyl pyrophosphate and piperidine in the presence of a Lewis acid catalyst. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Rolipram has been studied for its potential therapeutic applications in various diseases, including inflammation, depression, and neurodegenerative disorders. Inflammation is a key factor in the pathogenesis of many diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). Rolipram has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, Rolipram has been studied for its potential antidepressant effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and brain-derived neurotrophic factor (BDNF) in the brain, which are involved in the regulation of mood and behavior. Furthermore, Rolipram has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1,3-dimethyl-7-(3-methylbutyl)-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-12(2)8-11-22-13-14(19(3)17(24)20(4)15(13)23)18-16(22)21-9-6-5-7-10-21/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEVZJCIWAKSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(3-methylbutyl)-8-piperidin-1-ylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide](/img/structure/B2949906.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2949909.png)
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)
![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2949913.png)
![N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2949915.png)
![N-(4-methylphenyl)-2-[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2949916.png)




![3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2949924.png)
![N-(5-methyl-1,2-oxazol-3-yl)-3-[(5E)-5-[3-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2949925.png)